molecular formula C13H23N3O B7017247 4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine

4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine

Cat. No.: B7017247
M. Wt: 237.34 g/mol
InChI Key: RTQCCWNNCXKYBF-UHFFFAOYSA-N
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Description

4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a propyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine typically involves the reaction of 4-propylpyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution on the pyrazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production methods suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride or other halogenating agents in suitable solvents.

Major Products Formed

Scientific Research Applications

4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine has been studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Propylpyrazole: A simpler analog without the morpholine ring.

    3-(1,3,5-Trimethylpyrazol-4-yl)morpholine: Lacks the propyl group on the pyrazole ring.

    4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)piperidine: Contains a piperidine ring instead of morpholine.

Uniqueness

4-Propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine is unique due to the combination of the morpholine ring and the substituted pyrazole ring, which imparts specific chemical and biological properties not found in the simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propyl-3-(1,3,5-trimethylpyrazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-5-6-16-7-8-17-9-12(16)13-10(2)14-15(4)11(13)3/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQCCWNNCXKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOCC1C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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